L-phenylalanine benzyl ester p-toluenesulfonate
CAS No.: 1738-78-9
Cat. No.: VC21538443
Molecular Formula: C23H25NO5S
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1738-78-9 |
---|---|
Molecular Formula | C23H25NO5S |
Molecular Weight | 427.5 g/mol |
IUPAC Name | benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 |
Standard InChI Key | ZLZGBBIPWXUQST-RSAXXLAASA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)[NH3+] |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)[NH3+] |
Chemical Structure and Properties
Structural Components
L-phenylalanine benzyl ester p-toluenesulfonate consists of two discrete components: benzyl (2S)-2-amino-3-phenylpropanoate (the amino acid ester component) and 4-methylbenzenesulfonic acid (the p-toluenesulfonic acid component) . The structure contains three aromatic rings: one from the phenylalanine side chain, one from the benzyl ester group, and one from the p-toluenesulfonate counterion. This arrangement creates a molecule with interesting physicochemical properties and specific stereochemistry at the alpha carbon of the amino acid portion .
Physical Properties
The physical properties of L-phenylalanine benzyl ester p-toluenesulfonate are summarized in Table 1.
Table 1: Physicochemical Properties of L-phenylalanine benzyl ester p-toluenesulfonate
The melting point of the compound is reported between 169.03°C and 171.5°C, with slight variations probably due to different measurement techniques or sample purity . The compound exhibits optical activity with a specific rotation of [α]D25 = -7.48 when measured in methanol at a concentration of 1 g/100 mL, confirming its chiral nature .
Nomenclature and Identification
IUPAC Name and Standard Identifiers
The formal IUPAC name for the compound is benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid . This systematic name specifies the stereochemistry at the alpha carbon (2S), indicating the L-configuration of the amino acid portion. The compound is registered with the Chemical Abstracts Service under CAS number 1738-78-9, providing a unique identifier for database searches and regulatory purposes .
Common Synonyms
The compound is known by numerous synonyms in scientific literature and commercial contexts, including:
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H-Phe-OBzl.TosOH
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(S)-Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate
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3-phenyl-L-alanine benzyl ester 4-toluenesulphonate
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L-Phenylalanine benzyl ester p-toluenesulfonic acid salt
These various names reflect different naming conventions and abbreviation systems used in peptide chemistry and organic synthesis literature.
Structure Identifiers
For computational and database purposes, the compound is characterized by the following identifiers:
-
InChI: InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1
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InChIKey: ZLZGBBIPWXUQST-RSAXXLAASA-N
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SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC@@HN
These identifiers provide standardized formats for representing the chemical structure in databases and computational applications.
Stereochemistry and Chirality
Stereochemical Features
L-phenylalanine benzyl ester p-toluenesulfonate possesses a stereogenic center at the alpha carbon of the amino acid portion, specifically at the C-2 position of the propanoate structure . The compound exists in the (S)-configuration corresponding to the natural L-configuration of phenylalanine. This stereochemistry is crucial for biological activity and applications in peptidomimetic drug development .
Racemization Behavior
Studies have shown that the phenylalanine benzyl ester has intermediate susceptibility to racemization compared to other amino acid benzyl esters. In a comparative study, it exhibited approximately 75.3% enantiomeric excess when prepared in toluene, placing it between more stable valine derivatives (100% e.e.) and completely racemized phenylglycine derivatives (0% e.e.) . This racemization tendency correlates with the electron-withdrawing capacity of the side chain, measured by Taft's polar constant (σ*), with the benzyl group of phenylalanine having a value of 0.225 .
Synthesis and Preparation
General Synthetic Approach
The synthesis of L-phenylalanine benzyl ester p-toluenesulfonate typically involves the esterification of L-phenylalanine with benzyl alcohol under acidic conditions provided by p-toluenesulfonic acid. The reaction can be performed in different solvents, with cyclohexane and toluene being commonly reported options .
Detailed Synthesis Protocol
A representative synthesis procedure involves refluxing a mixture of L-phenylalanine (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) for 4 hours using a Dean-Stark apparatus to remove water azeotropically . After cooling to room temperature, the product is precipitated by adding ethyl acetate, collected by filtration, and dried to obtain the pure compound as a white solid. This method provides the product with high enantiomeric purity (100% e.e.) .
Solvent Effects on Stereochemical Outcome
The choice of solvent can significantly affect the stereochemical outcome of the esterification process. Comparative studies have shown that using cyclohexane as the reaction solvent typically leads to higher enantiomeric purity compared to using toluene . This difference is attributed to the varying rates of racemization in different solvent environments, with aromatic solvents generally promoting higher rates of racemization during the esterification process.
Hazard Statement | Description | Source |
---|---|---|
H315 | Causes skin irritation | |
H319 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Applications and Uses
Peptide Synthesis
L-phenylalanine benzyl ester p-toluenesulfonate serves as a protected form of phenylalanine in peptide synthesis. The benzyl ester group protects the carboxyl function while allowing reactions at the amino group after neutralization . This protection strategy is essential in controlled peptide bond formation to prevent unwanted side reactions.
Research Applications
The compound is valuable in various research contexts, including studies on racemization mechanisms of amino acids, investigations of peptide synthesis methodologies, and development of new pharmaceutical compounds containing the phenylalanine moiety . Its well-characterized stereochemical properties make it useful as a model compound for studying amino acid derivatives.
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